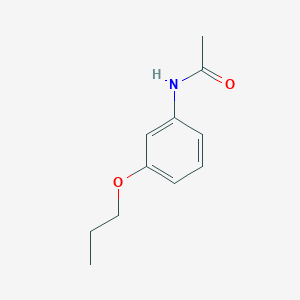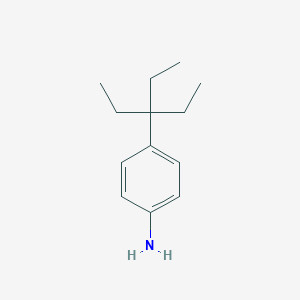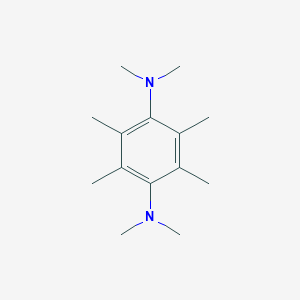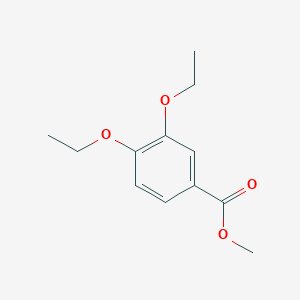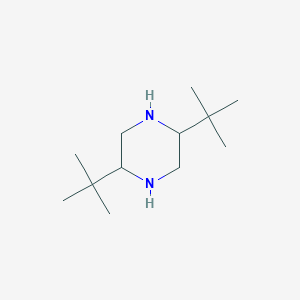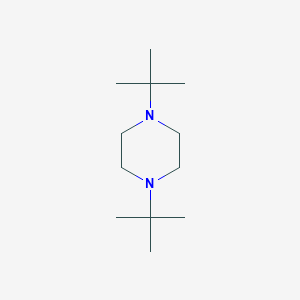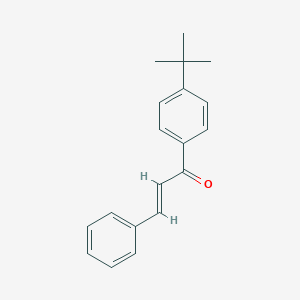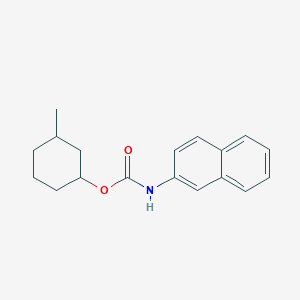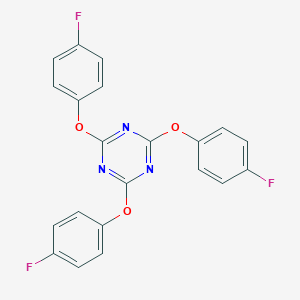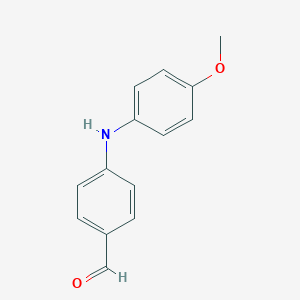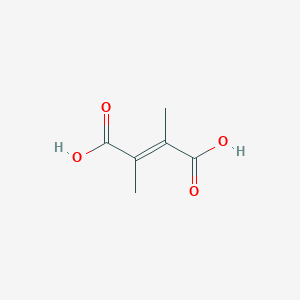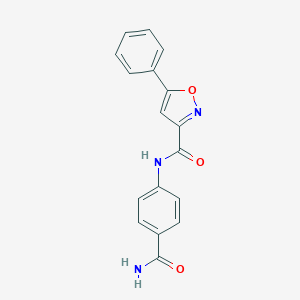
N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound with the molecular formula C17H13N3O3 This compound is known for its unique structure, which includes an isoxazole ring, a phenyl group, and an aminocarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid or ester and a palladium catalyst.
Introduction of the Aminocarbonyl Group: The aminocarbonyl group is added through an amide formation reaction, which can be achieved using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide: Similar structure but with a nitro group instead of the isoxazole ring.
4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide: Similar structure but lacks the isoxazole ring.
Uniqueness
N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
属性
分子式 |
C17H13N3O3 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c18-16(21)12-6-8-13(9-7-12)19-17(22)14-10-15(23-20-14)11-4-2-1-3-5-11/h1-10H,(H2,18,21)(H,19,22) |
InChI 键 |
DJUHZKYQINUIBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


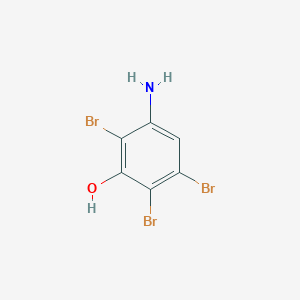
![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)
